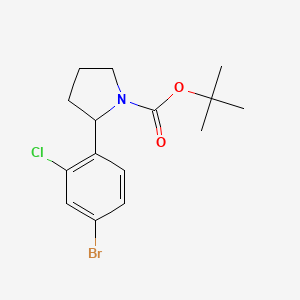
Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate
描述
属性
分子式 |
C15H19BrClNO2 |
|---|---|
分子量 |
360.67 g/mol |
IUPAC 名称 |
tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI 键 |
RFTFAEUKVICIKY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(C=C(C=C2)Br)Cl |
产品来源 |
United States |
准备方法
The synthesis of tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-bromo-2-chlorobenzylamine with tert-butyl 2-pyrrolidinecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate: This compound has a similar structure but contains a morpholine ring instead of a pyrrolidine ring.
Tert-butyl 2-(4-aminophenyl)pyrrolidine-1-carboxylate: This compound has an amino group instead of the bromo and chloro substituents on the phenyl ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


